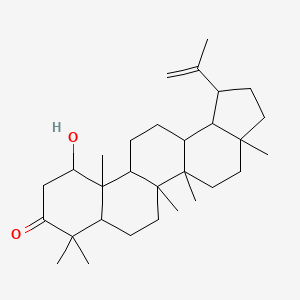

1beta-Hydroxylup-20(29)-en-3-one

Beschreibung

Classification and Structural Framework of Pentacyclic Triterpenes

Pentacyclic triterpenoids are a class of naturally occurring organic compounds characterized by a 30-carbon skeleton arranged in five rings. These compounds are biosynthesized in plants, fungi, and some animals from the precursor squalene (B77637). researchgate.net The structural diversity of pentacyclic triterpenoids arises from the varied arrangement of these five rings. They are generally categorized based on their carbon skeleton.

The primary classifications include:

Lupane (B1675458) Type: Characterized by a 6-6-6-6-5 fused ring system, with a five-membered E-ring. researchgate.net

Oleanane (B1240867) Type: Possesses a 6-6-6-6-6 ring system. nih.gov

Ursane Type: Also features a 6-6-6-6-6 ring system and is an isomer of the oleanane type. nih.gov

Friedelane Type: Another variant with a 6-6-6-6-6 ring structure. nih.gov

Hopane Type: Consists of a 6-6-6-6-5 ring system, similar to lupane but with different substituent placements. nih.gov

These foundational structures can be further modified by a variety of functional groups, such as hydroxyls, carboxyls, and ketones, leading to a vast array of distinct compounds with diverse chemical properties.

Table 1: Major Classes of Pentacyclic Triterpenoids

| Class | Ring System | Key Features | Prominent Examples |

|---|---|---|---|

| Lupane | 6-6-6-6-5 | Five-membered E-ring with an isopropenyl group. nih.gov | Lupeol (B1675499), Betulin (B1666924), Betulinic Acid |

| Oleanane | 6-6-6-6-6 | Five six-membered rings. nih.gov | Oleanolic Acid, β-Amyrin |

| Ursane | 6-6-6-6-6 | Isomeric to oleanane. nih.gov | Ursolic Acid, α-Amyrin |

| Friedelane | 6-6-6-6-6 | Distinctive arrangement of methyl groups. nih.gov | Friedelin |

| Hopane | 6-6-6-6-5 | Five-membered E-ring with an isopropyl group. nih.gov | Hopenone |

Overview of "1β-Hydroxylup-20(29)-en-3-one" within the Lupane Family

The compound 1β-Hydroxylup-20(29)-en-3-one belongs to the lupane family of pentacyclic triterpenoids. Its chemical structure is defined by the characteristic lupane skeleton, which is specifically modified with:

A hydroxyl (-OH) group at the first carbon position in the beta orientation (projecting upwards from the plane of the ring).

A ketone (=O) group at the third carbon position.

A double bond between the 20th and 29th carbons, forming an isopropenyl group, which is typical for many lupane-type compounds.

While prominent members of the lupane family, such as lupeol, betulin, and betulinic acid, have been extensively studied, 1β-Hydroxylup-20(29)-en-3-one is a less-documented derivative. researchgate.net Detailed research regarding its natural sources, isolation, and specific biological activities is not widely available in published literature. However, its structural features suggest it may share some of the biological properties observed in other closely related lupane triterpenoids. For instance, the presence of hydroxyl and ketone functionalities on the A-ring of the lupane skeleton is common in derivatives that exhibit cytotoxic and anti-inflammatory activities. researchgate.netnih.gov

Table 2: Structural and Chemical Data for 1β-Hydroxylup-20(29)-en-3-one

| Property | Value |

|---|---|

| Chemical Formula | C₃₀H₄₈O₂ |

| Molar Mass | 440.7 g/mol |

| IUPAC Name | (1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-1-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydrocyclopenta[a]chrysen-3(2H)-one |

| Skeleton Type | Lupane |

| Key Functional Groups | 1β-hydroxyl, 3-keto, 20(29)-ene |

Significance of Triterpenoid (B12794562) Research in Biological Sciences

Triterpenoids are a focal point of significant research in the biological and medicinal sciences due to their wide spectrum of pharmacological activities. researchgate.net The complex and diverse structures of these compounds allow them to interact with various biological targets, leading to a range of effects.

Key areas of biological significance for triterpenoids include:

Anti-inflammatory Activity: Many triterpenoids, including lupeol, exhibit anti-inflammatory properties. researchgate.net

Anticancer Properties: Betulinic acid and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, with notable selectivity against melanoma cells. nih.gov Research has also explored the anti-leukemic activities of various lupane derivatives. researchgate.netnih.gov

Antiviral Effects: Certain triterpenoids have demonstrated activity against viruses, including HIV. pharmacompass.com

Antimicrobial and Antifungal Activities: The natural defensive role of these compounds in plants translates to antimicrobial and antifungal properties that are of research interest. researchgate.net

The "privileged scaffold" of the lupane skeleton makes it a valuable template for medicinal chemists in the development of new therapeutic agents. researchgate.net The modification of functional groups on the triterpenoid structure can lead to enhanced potency and selectivity, driving ongoing research into the synthesis and evaluation of novel derivatives.

Eigenschaften

IUPAC Name |

11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGESLRCWHPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of Lupane Triterpenoids

Plant Sources and Isolation Context

Lupane (B1675458) triterpenoids are widely distributed throughout the plant kingdom and can also be found in fungi and marine organisms. They are often located in the surface tissues of plants, where they are thought to provide protection against water loss, mechanical damage, and biological or chemical attacks. thescipub.com

Research has led to the isolation and characterization of numerous lupane-type triterpenoids from various plant species.

Gouania longipetala Hemsl: This medicinal plant, belonging to the Rhamnaceae family, is a known source of lupane triterpenoids. scirp.orgscirp.org Phytochemical investigations of its roots have led to the isolation of lupeol (B1675499), betulin (B1666924), and a novel compound identified as 1α-hydroxy-lup-20(29)-en-3-oxo-27,28-dioic acid. scirp.orgscirp.org Studies on the aerial parts of the plant have also yielded several triterpenoid (B12794562) saponins. nih.gov The presence of these compounds may account for the plant's traditional use in treating various ailments. scirp.orgscirp.org

Oroxylum indicum (L.) Kurz: Commonly known as the Indian trumpet tree, this plant is used in traditional medicine across Southeast Asia. researchgate.netmdpi.com Its various parts have been found to contain a range of bioactive compounds, including flavonoids and triterpenoids like ursolic acid. researchgate.net While specific isolation of 1β-Hydroxylup-20(29)-en-3-one from this plant is not prominently reported, the presence of other triterpenoids underscores its potential as a source for such compounds. researchgate.netnih.gov

Detarium microcarpum : While specific lupane triterpenoids from Detarium microcarpum were not detailed in the provided search context, the broader family of leguminous plants, to which it belongs, is known to produce a variety of triterpenoids.

Other notable plant sources for related lupane triterpenoids include:

Plumbago zeylanica : From which 3β-hydroxylup-20(29)-ene-27,28-dioic acid has been isolated. nih.gov

Combretum leprosum : Source of 3beta,6beta,16beta-trihydroxylup-20(29)-ene. nih.gov

Buxus latistyla : Two new lupane derivatives with a substituted cyclopentanone (B42830) A-ring were isolated from this species. researchgate.net

| Plant Species | Family | Isolated Lupane Triterpenoid(s) | Reference(s) |

|---|---|---|---|

| Gouania longipetala Hemsl. | Rhamnaceae | Lupeol, Betulin, 1α-hydroxy-lup-20(29)-en-3-oxo-27,28-dioic acid | scirp.org, scirp.org |

| Plumbago zeylanica | Plumbaginaceae | 3β-hydroxylup-20(29)-ene-27,28-dioic acid | nih.gov |

| Combretum leprosum | Combretaceae | 3beta,6beta,16beta-trihydroxylup-20(29)-ene | nih.gov |

| Buxus latistyla | Buxaceae | Buxlatistylate A, Buxlatistylate B | researchgate.net |

| Zizyphus Spina Christi | Rhamnaceae | Lupeol, Betulinaldehyde, Betulinic acid, Betulin | orientjchem.org |

Lupane triterpenoids are widespread secondary metabolites in the plant kingdom. thescipub.com They are particularly abundant in the bark of birch trees (Betula species), which belong to the Betulaceae family and are a significant and renewable resource for compounds like betulin. thescipub.comorientjchem.org The distribution is not limited to any specific plant organ, with these compounds being found in roots, stems, leaves, and fruits. scirp.orgnih.govresearchgate.netnih.gov Their presence across a diverse range of plant families highlights their fundamental role in plant defense and survival. thescipub.com

Biosynthetic Pathways of Lupane Scaffolds

The biosynthesis of lupane triterpenoids is a multi-step enzymatic process that begins with simple isoprenoid precursors and culminates in the complex pentacyclic structure.

The journey to the lupane scaffold begins with the isoprenoid pathway. Two five-carbon molecules, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), serve as the fundamental building blocks. acs.org These units condense to form the 15-carbon molecule, farnesyl pyrophosphate (FPP). acs.org

The first committed step in the biosynthesis of triterpenoids is the head-to-head condensation of two molecules of FPP to form the C30 hydrocarbon, squalene (B77637). wikipedia.orgnih.gov This two-step reaction is catalyzed by the enzyme squalene synthase (SQS), which is localized to the membrane of the endoplasmic reticulum. wikipedia.org The reaction proceeds through a presqualene pyrophosphate (PSPP) intermediate and requires the reducing agent NADPH. wikipedia.orgnih.gov

Following its synthesis, squalene undergoes epoxidation to form (3S)-2,3-oxidosqualene. This reaction is a critical branch point, directing the precursor towards the synthesis of either sterols or triterpenoids. nih.govresearchgate.net The cyclization of 2,3-oxidosqualene (B107256) is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). thescipub.comresearchgate.net

Specifically, the formation of the lupane skeleton is catalyzed by lupeol synthase (LUS). thescipub.comresearchgate.net The process is initiated by the protonation of the epoxide ring in 2,3-oxidosqualene, which triggers a cascade of cyclization and rearrangement reactions. nih.gov This intricate enzymatic process results in the formation of the characteristic five-ring lupane structure, with lupeol being a primary product. researchgate.netresearchgate.net

The basic lupane scaffold, as seen in lupeol, undergoes a variety of enzymatic modifications that lead to the vast diversity of naturally occurring lupane triterpenoids. thescipub.com Cytochrome P450 monooxygenases (P450s) play a crucial role in this diversification process. thescipub.comresearchgate.net These enzymes are responsible for introducing functional groups, primarily through oxidation reactions, at various positions on the triterpenoid backbone. thescipub.comnih.gov

For instance, the oxidation of lupeol at the C-28 position by P450 enzymes leads to the formation of betulinic acid. thescipub.comresearchgate.net Further oxidations at other positions, such as the C-1, C-3, or C-30 positions, can generate a wide array of derivatives, including ketones and other hydroxylated forms like 1β-Hydroxylup-20(29)-en-3-one. The large number of P450 genes found in plant genomes underscores their importance in generating the chemical diversity of plant secondary metabolites. thescipub.comnih.gov

| Stage | Precursor(s) | Product(s) | Key Enzyme(s) | Reference(s) |

|---|---|---|---|---|

| Squalene Synthesis | Farnesyl Pyrophosphate (FPP) | Squalene | Squalene Synthase (SQS) | wikipedia.org, nih.gov |

| Epoxidation | Squalene | (3S)-2,3-Oxidosqualene | Squalene Epoxidase | researchgate.net |

| Cyclization | (3S)-2,3-Oxidosqualene | Lupeol | Lupeol Synthase (LUS) | thescipub.com, researchgate.net |

| Oxidative Modification | Lupeol and other lupane scaffolds | Diverse lupane derivatives (e.g., Betulinic acid, 1β-Hydroxylup-20(29)-en-3-one) | Cytochrome P450 Monooxygenases (P450s) | thescipub.com, researchgate.net, nih.gov |

Chemical Synthesis and Derivatization Strategies

Semi-Synthetic Approaches from Natural Precursors

The scarcity of 1β-hydroxylup-20(29)-en-3-one in nature necessitates its preparation through semi-synthetic methods. The most common starting materials are abundant lupane-type triterpenoids, such as betulin (B1666924) and lupeol (B1675499), which can be extracted in significant quantities from sources like the bark of birch trees. nih.govthescipub.com The transformation of these precursors into the target compound involves a series of carefully controlled chemical reactions, primarily focused on introducing the desired functional groups at specific positions of the lupane (B1675458) core.

Betulin and lupeol serve as excellent starting points for the synthesis of 1β-hydroxylup-20(29)-en-3-one due to their structural similarity. nih.govnih.gov Betulin, characterized by hydroxyl groups at C-3 and C-28, and lupeol, with a hydroxyl group at C-3, provide a versatile platform for chemical modifications. nih.gov The key transformations involve the oxidation of the C-3 hydroxyl group to a ketone and the introduction of a hydroxyl group at the C-1 position.

The synthesis of the ketone at C-3 can be achieved through various oxidation methods. For instance, the C-3 hydroxyl group of lupeol can be oxidized to yield lupenone (B1675497) (lup-20(29)-en-3-one). nist.govnih.gov Similarly, the C-3 hydroxyl group of betulin can be selectively oxidized to produce betulone (B1248025) (lup-20(29)-en-28-ol-3-one). nih.gov These ketones are crucial intermediates that can then undergo further modifications to introduce the C-1 hydroxyl group.

The transformation of betulin often involves a two-step process where the C-3 hydroxyl is first oxidized to a ketone, followed by other modifications. nih.gov For example, the direct oxidation of betulin using Jones reagent (CrO₃/H₂SO₄ in acetone) can lead to the formation of betulonic acid, where both the C-3 hydroxyl and the C-28 primary alcohol are oxidized. thescipub.comresearchgate.net Subsequent selective reduction can then be employed to achieve the desired functionality.

A critical aspect of synthesizing 1β-hydroxylup-20(29)-en-3-one from natural precursors is the ability to perform regioselective reactions, particularly hydroxylation and oxidation, on the lupane skeleton. thescipub.com The presence of multiple reactive sites on the triterpenoid (B12794562) core makes regioselectivity a significant challenge.

Hydroxylation: The introduction of a hydroxyl group at the C-1 position of the lupane A-ring is a key step. While direct chemical hydroxylation at this position can be challenging, biocatalytic methods have shown considerable promise. Microbial transformations using specific fungal or bacterial strains can achieve highly regioselective hydroxylations at various positions of the lupane skeleton, including C-1, C-6, C-7, C-11, and C-15. thescipub.com For example, the biotransformation of betulinic acid by Bacillus megaterium has been shown to yield 1-hydroxy and 7-hydroxy derivatives. thescipub.com These biocatalytic systems, often involving cytochrome P450 monooxygenases, offer a greener and more selective alternative to traditional chemical methods. thescipub.com

Oxidation: The oxidation of the C-3 hydroxyl group to a ketone is a fundamental transformation. A variety of reagents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. Common oxidizing agents include Jones reagent, pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. researchgate.netmdpi.com In the case of betulin, selective oxidation of the secondary hydroxyl group at C-3 over the primary hydroxyl group at C-28 can be achieved using specific reagents and reaction conditions. nih.govnih.gov For instance, manganese porphyrin-catalyzed oxidation of lupeol with iodosylbenzene has demonstrated remarkable selectivity, yielding different products depending on the catalyst used. researchgate.net

| Transformation | Precursor | Key Reagents/Methods | Intermediate/Product | Reference |

|---|---|---|---|---|

| Oxidation of C-3 hydroxyl | Lupeol | Jones reagent (CrO₃/H₂SO₄) | Lupenone | mdpi.com |

| Oxidation of C-3 hydroxyl | Betulin | Pyridinium chlorochromate (PCC) | Betulone | nih.gov |

| Regioselective Hydroxylation | Betulinic Acid | Biocatalysis (Bacillus megaterium) | 1-hydroxy and 7-hydroxy derivatives | thescipub.com |

Design and Synthesis of Novel "1β-Hydroxylup-20(29)-en-3-one" Derivatives

The structural framework of 1β-hydroxylup-20(29)-en-3-one offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of novel derivatives. These modifications are aimed at modulating the physicochemical properties and biological activities of the parent compound. Key positions for derivatization include the C-1 hydroxyl group, the C-3 ketone, and the C-20(29) exocyclic double bond.

C-3 Position: The ketone at the C-3 position is a versatile functional group for derivatization. It can undergo a variety of reactions, including aldol (B89426) condensations to introduce new carbon-carbon bonds. For example, chalcone (B49325) derivatives can be synthesized by the Claisen-Schmidt condensation of the C-3 ketone with various aldehydes. mdpi.com The C-3 ketone can also be a site for the introduction of heterocyclic rings.

C-1 Position: The hydroxyl group at the C-1 position can be readily derivatized through esterification or etherification to introduce a wide range of functional groups. These modifications can influence the compound's polarity and its interactions with biological targets.

C-20(29) Position: The exocyclic double bond at the C-20(29) position is another key site for chemical modification. It can undergo various reactions, such as epoxidation, dihydroxylation, and ozonolysis. researchgate.netmdpi.com Ozonolysis of the double bond leads to the formation of a ketone at C-20, providing a new site for further derivatization. mdpi.com Catalytic oxidation of lupeol has been shown to selectively modify the C-20(29) position, leading to the formation of 20-oxo-3β-hydroxy-29-norlupeol. researchgate.net

The incorporation of heterocyclic rings into the lupane skeleton is a widely explored strategy to enhance biological activity. mdpi.comresearchgate.net Heterocycles can be fused to the A-ring or attached as substituents at various positions. The synthesis of these derivatives often involves multi-step sequences starting from a suitable lupane precursor.

For instance, the A-ring of lupane-type triterpenoids can be decorated with various oxygen and nitrogen-containing heterocycles such as 2H-1,2-oxazines, 4H-pyrans, pyridines, and 1,2,3-triazoles. mdpi.com The synthesis of these fused heterocycles often proceeds through the formation of an α,β-unsaturated ketone intermediate at the A-ring, followed by cyclization with appropriate reagents. The 1,2,3-triazole moiety, in particular, is a popular choice due to its role as a bioisostere for amide bonds and its prevalence in many bioactive molecules. mdpi.com These can be introduced via click chemistry, for example, by the 1,3-dipolar cycloaddition of an azide (B81097) to an alkyne-functionalized triterpenoid. nih.gov

Esterification and acylation of the hydroxyl groups are common and effective strategies for modulating the properties of lupane triterpenoids. nih.govnih.govresearchgate.net These reactions are typically performed on the hydroxyl groups at C-1 and, if present, at other positions of the molecule.

A wide variety of acylating agents can be used, including acid anhydrides and acid chlorides, to introduce different ester functionalities. nih.gov These modifications can significantly impact the lipophilicity and bioavailability of the parent compound. For example, the synthesis of hemisuccinates and hemiphthalates of lupeol and betulin has been reported. nih.gov The introduction of a glycerol (B35011) moiety at the C-3 and/or C-28 positions of the lupane skeleton through esterification has also been explored to create derivatives with enhanced cytotoxic activity. nih.govresearchgate.net

Enzymatic catalysis, using lipases such as Novozym 435, has emerged as a powerful tool for the regioselective acylation of triterpenoids under mild conditions. nih.gov This approach offers advantages in terms of selectivity and environmental impact compared to traditional chemical methods.

| Derivatization Strategy | Position(s) | Example Modification | Synthetic Approach | Reference |

|---|---|---|---|---|

| Aldol Condensation | C-3 | Chalcone formation | Claisen-Schmidt condensation with aldehydes | mdpi.com |

| Ozonolysis | C-20(29) | Formation of C-20 ketone | Reaction with ozone | mdpi.com |

| Heterocycle Incorporation | A-ring | Fused pyridine (B92270) ring | Multi-step synthesis from betulonic acid | mdpi.com |

| Heterocycle Incorporation | A-ring | 1,2,3-Triazole moiety | 1,3-dipolar cycloaddition (Click chemistry) | nih.govmdpi.com |

| Esterification | C-3, C-28 | Glycerol esters | Reaction with glycerol derivatives | nih.govresearchgate.net |

| Acylation | C-3, C-28 | Hemisuccinates, Hemiphthalates | Reaction with acid anhydrides | nih.gov |

Conjugation with Carrier Groups (e.g., Triphenylphosphonium)

The conjugation of lupane-type triterpenoids, such as derivatives of 1β-Hydroxylup-20(29)-en-3-one, with carrier groups like triphenylphosphonium (TPP) has emerged as a significant strategy to enhance their therapeutic potential. dntb.gov.uaresearchgate.net The primary rationale for this approach is to improve the bioavailability and target-specific delivery of these naturally derived compounds. dntb.gov.uanih.gov The lipophilic cationic nature of the TPP moiety facilitates the transport of the conjugated molecule across hydrophobic biological membranes, particularly the mitochondrial membrane. dntb.gov.uaresearchgate.net

This targeted delivery is of particular interest as mitochondria play a crucial role in apoptosis (programmed cell death), a key mechanism for eliminating cancer cells. nih.gov By directing the triterpenoid to the mitochondria, its ability to induce apoptosis can be significantly enhanced. dntb.gov.ua The synthesis of these conjugates often involves linking the triterpenoid to the TPP cation through various spacer arms. researchgate.netnih.gov For instance, ω-bromoalkanes of varying carbon chain lengths (from 4 to 6 carbons) have been utilized as linkers, reacting with the triterpenoid to form C-28 ester derivatives conjugated with TPP bromide salts via nucleophilic substitution. researchgate.net

Research has demonstrated that these TPP-conjugated triterpenoids exhibit enhanced cytotoxicity against various cancer cell lines compared to their parent compounds. dntb.gov.uaresearchgate.net For example, TPP conjugates of betulin and betulinic acid have shown dramatically increased ability to trigger the mitochondrial apoptosis pathway in cancer cells. dntb.gov.ua The presence of the TPP group can also improve the solubility of the triterpenoid derivatives. dntb.gov.ua The general synthetic strategy allows for the preparation of these semi-synthetic derivatives in high yields through relatively simple transformations. dntb.gov.ua

Table 1: Examples of Triterpenoid-Triphenylphosphonium Conjugates and their Biological Activity

| Triterpenoid Derivative | Linker | Target Cell Line | Observed Effect | Reference |

| Betulinic Acid Analog (7a) | Not specified | Colorectal Carcinoma (HCT 116) | IC50 of 5.56 µM | dntb.gov.ua |

| Betulinic Acid Analog (7b) | Not specified | Colorectal Carcinoma (HCT 116) | IC50 of 5.77 µM | dntb.gov.ua |

| Betulin Conjugates | Not specified | Staphylococcus aureus, Staphylococcus epidermidis | Antimicrobial properties at 200 µM | dntb.gov.ua |

| Betulinic Acid | 4- to 6-carbon chains | Not specified | Enhanced biological activity | researchgate.net |

| Ursolic Acid | Not specified | Various cancer cells | Dramatic enhancement of mitochondrial apoptosis | dntb.gov.ua |

Methodologies for Structural Elucidation of Synthetic Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy (1D-NMR, 2D-NMR: COSY, HSQC, HMBC)

The structural elucidation of 1β-Hydroxylup-20(29)-en-3-one and its synthetic derivatives relies heavily on a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. nih.govresearchgate.net These methods provide detailed information about the carbon skeleton and the connectivity of protons and carbons, which is essential for confirming the structure of novel compounds. researchgate.net

1D-NMR spectroscopy , including ¹H-NMR and ¹³C-NMR, provides the fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netresearchgate.net For instance, the ¹H-NMR spectrum reveals characteristic signals for methyl groups, methoxy (B1213986) groups, and olefinic protons, while the ¹³C-NMR spectrum shows the chemical shifts of different carbon atoms, such as those in carbonyl groups, double bonds, and methyl groups. researchgate.net

2D-NMR spectroscopy offers more in-depth structural insights by revealing correlations between different nuclei. sdsu.eduyoutube.com

COSY (COrrelation SpectroscopY) is a homonuclear technique that identifies protons that are coupled to each other (J-coupled). sdsu.eduyoutube.com This is crucial for establishing the sequence of protons within a spin system, for example, identifying adjacent methylene (B1212753) and methine groups. researchgate.net A cross-peak in a COSY spectrum indicates that the two protons are coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation) is a heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C connectivity). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). sdsu.eduyoutube.com This is particularly valuable for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. youtube.com

By combining the information from these 1D and 2D-NMR experiments, researchers can piece together the complete chemical structure of newly synthesized derivatives of 1β-Hydroxylup-20(29)-en-3-one. researchgate.net

Table 2: Application of NMR Techniques in the Structural Elucidation of a Lupane Derivative

| NMR Experiment | Information Gained | Example Application | Reference |

| ¹H-¹H COSY | Shows coupling between protons. | Observed correlations between H-2 and H-3; H-16 and H-17; H-20 and H-21; and H-21 and H-22 in a related compound. | researchgate.net |

| HSQC | Correlates protons to their directly attached carbons. | Assigns carbon signals based on proton assignments. | youtube.com |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Allows for the unambiguous assignment of all proton and carbon signals. | researchgate.net |

Mass Spectrometry Techniques (HR-ESI-MS, ESI-MS)

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of synthetic compounds derived from 1β-Hydroxylup-20(29)-en-3-one. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of triterpenoids, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight. nih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of the compound with high accuracy. researchgate.net This is a critical step in confirming the identity of a newly synthesized molecule. For example, the molecular formula of a new compound was established as C₂₃H₃₀O₈ through HREIMS (a similar high-resolution technique). researchgate.net

Tandem Mass Spectrometry (MS/MS) , often performed with ESI, involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. nih.gov This pattern provides valuable structural information. nih.gov The fragmentation of pentacyclic triterpenoids is influenced by the presence of double bonds and functional groups. jst.go.jp Common fragmentation pathways for lupane-type triterpenoids include the retro-Diels-Alder (RDA) cleavage of the C-ring, as well as losses of small neutral molecules like water and formic acid. nih.govresearchgate.net The resulting product ions are diagnostic for the specific triterpenoid skeleton and the nature and position of its substituents. nih.gov

Table 3: Characteristic Mass Spectrometry Data for Triterpenoid Analysis

| Mass Spectrometry Technique | Information Provided | Example | Reference |

| ESI-MS | Molecular weight determination | Observation of protonated molecules [M+H]⁺ | nih.gov |

| HR-ESI-MS | Elemental composition | Determination of molecular formula C₂₃H₃₀O₈ | researchgate.net |

| ESI-MS/MS | Structural information from fragmentation patterns | Retro-Diels-Alder cleavage of the C-ring | nih.govresearchgate.net |

Chromatographic Purification and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of 1β-Hydroxylup-20(29)-en-3-one and its synthetic derivatives. researchgate.netdongguk.edu These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography is a widely used preparative technique for the purification of triterpenoids from reaction mixtures. researchgate.netresearchgate.net The crude product is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds. nih.gov By systematically changing the polarity of the mobile phase, compounds with different polarities can be separated from each other. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity. nih.govresearchgate.net For the analysis of lupane-type triterpenoids, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic or acetic acid. nih.govgoogle.comresearchgate.net Detection is frequently performed using a Photo Diode Array (PDA) detector, although many triterpenoids lack strong chromophores, necessitating detection at low wavelengths (around 210 nm). researchgate.netnih.gov HPLC methods can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of the target compounds in various samples. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to identify the components in a mixture. researchgate.net It can also be used for the preliminary separation and purification of compounds. researchgate.net

Table 4: Chromatographic Methods for Triterpenoid Purification and Analysis

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application | Reference |

| Column Chromatography | Silica gel | n-hexane-chloroform gradients | Purification of lupeol | nih.gov |

| HPLC | C8 or C18 | Acetonitrile/Water with formic or acetic acid | Quantitative analysis of lupeol and other triterpenoids | nih.govgoogle.comresearchgate.net |

| TLC | Silica gel | Not specified | Monitoring reaction progress and preliminary separation | researchgate.net |

In Vitro and in Vivo Pharmacological Models for Mechanistic Studies

Cell-Based Assays

Cell-based assays are fundamental tools for initial pharmacological screening, providing insights into a compound's biological effects on specific cell types.

To evaluate the cytotoxic and cytostatic effects of 1β-Hydroxylup-20(29)-en-3-one, researchers utilize proliferation and viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of these crystals, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This allows for the determination of the compound's impact on cell survival and growth.

Investigations into whether 1β-Hydroxylup-20(29)-en-3-one induces programmed cell death, or apoptosis, employ specific assays. Morphological observation using microscopy is a primary method to identify characteristic apoptotic features, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Another key technique is DNA gel electrophoresis, which can detect the fragmentation of DNA into a "ladder" pattern, a hallmark of apoptosis.

The anti-cancer potential of 1β-Hydroxylup-20(29)-en-3-one has been assessed against a panel of human cancer cell lines. These studies are critical for determining the compound's specificity and spectrum of activity. While extensive data across all cell lines is not available, specific investigations have been conducted.

Detailed findings regarding the cytotoxic activity of 1β-Hydroxylup-20(29)-en-3-one, often presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are crucial for evaluating its potency.

Table 1: Cytotoxic Activity of 1β-Hydroxylup-20(29)-en-3-one against a Selected Cancer Cell Line No specific IC₅₀ data for 1β-Hydroxylup-20(29)-en-3-one against the listed cell lines (MCF-7, HeLa, K562, A549, U87, HCT116, Jurkat, melanoma, neuroblastoma) was found in the provided search results. Further research is needed to populate this data.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|

To understand the immunomodulatory effects of 1β-Hydroxylup-20(29)-en-3-one, researchers employ immune cell models. The murine macrophage cell line RAW264.7 is a standard model used to study inflammation and immune responses. Macrophages are key players in the immune system, and their activation state can be influenced by external compounds. Assays using RAW264.7 cells can determine if the compound stimulates or suppresses inflammatory pathways, for instance, by measuring the production of signaling molecules like nitric oxide (NO) or various cytokines.

The inhibitory potential of 1β-Hydroxylup-20(29)-en-3-one against specific enzymes is evaluated through targeted activity assays. These assays are vital for identifying the molecular targets of the compound.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity research. PTP1B inhibition assays measure the ability of a compound to prevent the enzyme from dephosphorylating its substrate.

hACAT (human Acyl-CoA:cholesterol acyltransferase): This enzyme is involved in cellular cholesterol metabolism and is a target for atherosclerosis research.

α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion. Their inhibition can slow down the absorption of glucose, which is a therapeutic strategy for managing hyperglycemia. Assays for these enzymes measure the compound's ability to block the breakdown of complex carbohydrates into simple sugars.

Table 2: Enzyme Inhibitory Activity of 1β-Hydroxylup-20(29)-en-3-one Specific inhibitory concentrations (e.g., IC₅₀) for 1β-Hydroxylup-20(29)-en-3-one against PTP1B, hACAT, α-amylase, or α-glucosidase were not identified in the search results. This table remains a template for future findings.

| Enzyme Target | Therapeutic Area | Inhibitory Activity (e.g., IC₅₀) |

|---|---|---|

| PTP1B | Diabetes, Obesity | Data Not Available |

| hACAT | Atherosclerosis | Data Not Available |

| α-amylase | Diabetes | Data Not Available |

Non-Human Animal Models

Following promising in vitro results, non-human animal models are used to assess a compound's efficacy and mechanism of action within a complex biological system. At present, specific studies detailing the use of non-human animal models to investigate the pharmacological properties of 1β-Hydroxylup-20(29)-en-3-one have not been reported in the available literature. Such studies would be the next step in evaluating its potential therapeutic applications.

Murine Malaria Models (e.g., Plasmodium berghei infections)

There is currently no available scientific data detailing the evaluation of 1beta-Hydroxylup-20(29)-en-3-one in murine models of malaria, such as those involving infection with Plasmodium berghei. Research into the antiplasmodial or immunomodulatory effects of this specific compound in the context of a live malaria infection model has not been reported in peer-reviewed literature. While other triterpenoids have been assessed for antimalarial properties, the efficacy and mechanistic action of 1beta-Hydroxylup-20(29)-en-3-one remain uninvestigated in this area.

Metabolic Disorder Models (e.g., hyperglycemic rats, high-fat diet-induced obese mice)

Similarly, a comprehensive search yields no studies on the effects of 1beta-Hydroxylup-20(29)-en-3-one in animal models of metabolic disorders. There are no documented investigations into its potential role in regulating blood glucose in hyperglycemic rat models or its impact on weight gain, lipid profiles, or other metabolic parameters in high-fat diet-induced obese mice. The potential therapeutic applications of this compound for conditions such as diabetes or obesity have not been explored in these in vivo settings.

Structure Activity Relationship Sar Studies of Lupane Triterpenoids

Impact of Hydroxyl and Ketone Group Positions (e.g., C-1, C-3)

The position and orientation of hydroxyl and ketone groups on the lupane (B1675458) skeleton are critical determinants of biological activity. Modifications at the C-3 position, in particular, have been a major focus of SAR studies. For instance, the presence of a hydroxyl group at C-3 is a common feature in many biologically active lupane triterpenoids, such as betulinic acid. nih.gov The oxidation of this hydroxyl group to a ketone, as seen in betulonic acid, can modulate the compound's activity. researchgate.net

In the case of 1β-Hydroxylup-20(29)-en-3-one, the presence of a hydroxyl group at the C-1 position and a ketone at the C-3 position presents a unique structural arrangement. While much of the literature focuses on C-3 and C-28 modifications, the influence of substituents at C-1 is less commonly reported but is an active area of investigation. The relative orientation of these functional groups (β-hydroxyl) also plays a crucial role in the molecule's interaction with biological targets. The structure of betulone (B1248025) (lup-20(29)-en-28-ol-3-one) provides a useful comparison, featuring a ketone at C-3 and a hydroxyl group at C-28, and is noted for its anti-inflammatory and anticancer activities. researchgate.net

| Compound | C-1 Position | C-3 Position | C-28 Position | Notable Activity |

| 1β-Hydroxylup-20(29)-en-3-one | β-Hydroxyl | Ketone | Methyl | Anti-inflammatory, Antioxidant |

| Betulinic Acid | - | β-Hydroxyl | Carboxyl | Anticancer, Anti-HIV |

| Betulonic Acid | - | Ketone | Carboxyl | Antitumor |

| Betulone | - | Ketone | Hydroxymethyl | Anti-inflammatory, Anticancer |

Role of the C-20(29) Double Bond and Adjacent Substituents

The exocyclic double bond at the C-20(29) position, part of the isopropenyl group, is a characteristic feature of the lupane scaffold and is often crucial for biological activity. This double bond can participate in various chemical reactions, allowing for the introduction of diverse functional groups. Studies have shown that modifications at this position can significantly impact the potency and selectivity of lupane derivatives.

For example, the saturation of the C-20(29) double bond to form dihydrobetulinic acid derivatives has been explored, leading to compounds with altered biological profiles. researchgate.net The presence of the double bond in 1β-Hydroxylup-20(29)-en-3-one is therefore expected to be a key contributor to its biological properties. The adjacent C-19 position can also influence the reactivity and biological interactions of the isopropenyl group.

Influence of Carboxyl and Aldehyde Moieties (e.g., at C-28, C-30)

The functionalization of the C-28 and C-30 positions with carboxyl and aldehyde groups has been a highly fruitful strategy for enhancing the biological activity of lupane triterpenoids. Betulinic acid, with its C-28 carboxyl group, is a prime example of a potent anticancer and anti-HIV agent. rsc.orgnih.gov The conversion of the C-28 methyl group of lupeol (B1675499) to a carboxyl group is a key step in the biosynthesis of betulinic acid. nih.gov

Similarly, the introduction of an aldehyde group, for instance at C-29, has been shown to yield compounds with antitumor activities. nih.gov While 1β-Hydroxylup-20(29)-en-3-one does not possess a carboxyl or aldehyde group at these positions in its native structure, the potential for synthetic modification at the C-28 methyl group or the C-30 position of the isopropenyl group represents a promising avenue for developing derivatives with enhanced potency. Research on betulinic acid derivatives has demonstrated that esterification or amidation of the C-28 carboxyl group can lead to compounds with improved pharmacological properties. researchgate.net

| Modification Site | Functional Group | Impact on Biological Activity |

| C-28 | Carboxyl | Often enhances anticancer and anti-HIV activity. |

| C-28 | Ester/Amide | Can improve solubility and bioavailability. |

| C-29/C-30 | Aldehyde | Can confer antitumor properties. |

Effects of Heterocyclic Substituents on Biological Activity

The introduction of heterocyclic rings to the lupane skeleton is a modern strategy in medicinal chemistry to create novel derivatives with improved pharmacological profiles. Fusing or attaching heterocyclic moieties can alter the molecule's polarity, hydrogen bonding capacity, and steric properties, thereby influencing its interaction with biological targets.

For instance, the synthesis of A-ring-fused heterocyclic derivatives of betulin (B1666924) has been reported to yield compounds with various biological activities. nih.gov The introduction of nitrogen-containing heterocycles, such as pyrazines and pyridines, has been shown to enhance the anti-HIV activity of betulinic acid derivatives. nih.govnih.gov Although no naturally occurring heterocyclic derivatives of 1β-Hydroxylup-20(29)-en-3-one have been reported, the principles established from other lupane triterpenoids suggest that the incorporation of heterocycles could be a valuable strategy for modifying its biological activity.

Correlation Between Structural Modifications and Biological Potency/Selectivity

The extensive SAR studies on lupane triterpenoids have established clear correlations between specific structural modifications and the resulting biological potency and selectivity. The strategic placement of functional groups is paramount. For example, the anti-HIV activity of betulinic acid derivatives is highly dependent on the nature of the substituent at the C-28 position. nih.gov

The selectivity of these compounds against cancer cell lines versus normal cells is also a critical aspect of SAR. Betulinic acid itself exhibits selective cytotoxicity against melanoma cells. rsc.org Structural modifications, such as the introduction of triphenylphosphonium substituents, have been shown to considerably increase the antitumor activity of betulinic acid derivatives. researchgate.net

For 1β-Hydroxylup-20(29)-en-3-one, a systematic exploration of modifications at its key functional groups—the C-1 hydroxyl, C-3 ketone, and the C-20(29) double bond—is necessary to fully elucidate its SAR and unlock its therapeutic potential. The existing body of knowledge on other lupane triterpenoids provides a strong foundation for the rational design of new, more potent, and selective analogs of this intriguing natural product.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Analogues

The development of novel synthetic and semi-synthetic pathways is crucial for accessing sufficient quantities of 1β-Hydroxylup-20(29)-en-3-one and for creating structural analogues with potentially enhanced biological activities. Current research on related lupane (B1675458) triterpenoids, such as betulinic acid, often focuses on modifications of naturally abundant precursors like betulin (B1666924). nih.gov Future efforts for 1β-Hydroxylup-20(29)-en-3-one could involve:

Total Synthesis: Devising a complete synthetic route would provide unambiguous structural confirmation and allow for the creation of diverse analogues not accessible from natural sources.

Semi-synthesis from Abundant Precursors: Investigating the chemical or enzymatic modification of more readily available lupane triterpenoids to introduce the 1β-hydroxy and 3-keto functionalities would be a more practical approach for generating the target compound and its derivatives. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems for specific transformations, such as hydroxylation, offers a green and highly selective alternative to traditional chemical methods. thescipub.com Research into cytochrome P450 enzymes, for instance, could identify biocatalysts capable of introducing the hydroxyl group at the C-1 position of a lupane scaffold. thescipub.com

In-depth Elucidation of Molecular Targets and Signaling Pathways

Identifying the specific molecular targets and the signaling pathways modulated by 1β-Hydroxylup-20(29)-en-3-one is a fundamental step in understanding its mechanism of action. For many lupane triterpenoids, activities such as anti-inflammatory and anti-cancer effects have been linked to the modulation of key cellular proteins. nih.gov Future research in this area would likely involve:

Affinity-based Proteomics: Techniques such as affinity chromatography using a derivatized version of the compound can help isolate and identify binding proteins from cell lysates.

Computational Target Prediction: In silico methods can predict potential protein targets based on the compound's structure, providing a starting point for experimental validation.

Reporter Gene Assays: These assays can be used to screen for the compound's effect on various signaling pathways, such as NF-κB or STAT3, which are often implicated in the bioactivity of triterpenoids. nih.gov

Research into Multi-targeting Mechanisms of Action

A growing body of evidence suggests that many natural products, including lupane triterpenoids, exert their biological effects by interacting with multiple targets simultaneously. nih.govnih.gov This polypharmacological profile can lead to enhanced efficacy and a reduced likelihood of developing resistance. For instance, some lupane triterpenoids have been shown to inhibit HIV-1 through interference with several stages of the viral replication cycle. nih.govnih.govresearchgate.net Investigating the multi-targeting capabilities of 1β-Hydroxylup-20(29)-en-3-one could reveal a more comprehensive understanding of its biological activity. This could involve a systems biology approach, combining experimental data with computational modeling to map the compound's interactions within complex cellular networks.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational tools are invaluable for accelerating the drug discovery process. Molecular docking, for example, can predict the binding affinity and orientation of a ligand within the active site of a target protein. mdpi.com This information is critical for understanding structure-activity relationships (SAR) and for designing more potent and selective analogues. For 1β-Hydroxylup-20(29)-en-3-one, computational studies could be employed to:

Predict Binding to Known Triterpenoid (B12794562) Targets: Docking studies could assess the compound's potential to interact with proteins known to be targeted by other lupane triterpenoids, such as Bcl-2 or various enzymes. mdpi.comnih.gov

Guide Analogue Design: By understanding the key interactions between the compound and its putative targets, medicinal chemists can rationally design modifications to improve its pharmacological properties.

Development of Advanced in vitro and in vivo Research Models

To accurately predict the therapeutic potential of 1β-Hydroxylup-20(29)-en-3-one, it is essential to move beyond simple two-dimensional (2D) cell cultures and utilize more physiologically relevant models.

Advanced in vitro Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the complex microenvironment of tissues and tumors. mdpi.com These models are increasingly being used to assess the efficacy of natural products. mdpi.com For example, cancer organoid-immune co-culture platforms could be used to investigate the immunomodulatory effects of the compound. mdpi.com

Genetically Engineered in vivo Models: The use of transgenic or knockout animal models can help to validate the molecular targets and pathways identified in in vitro studies. For instance, if a specific enzyme is hypothesized to be a target, testing the compound in an animal model where that enzyme is absent can provide strong evidence for its role in the compound's mechanism of action.

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound in a biological system. frontiersin.orgfrontiersin.orgnih.gov Integrating these approaches can offer a comprehensive understanding of the mechanism of action of 1β-Hydroxylup-20(29)-en-3-one.

Transcriptomics (RNA-Seq): This technique can identify changes in gene expression in response to treatment with the compound, revealing the cellular pathways that are affected.

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can provide insights into the functional consequences of the compound's activity.

Metabolomics: This approach can identify alterations in the cellular metabolome, offering a functional readout of the compound's effects on cellular biochemistry.

The integration of these multi-omics datasets, often referred to as "panomics," combined with bioinformatics analysis, can help to construct detailed models of the compound's mechanism of action and to identify potential biomarkers of its activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.